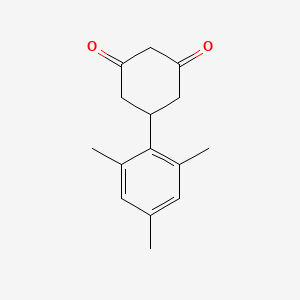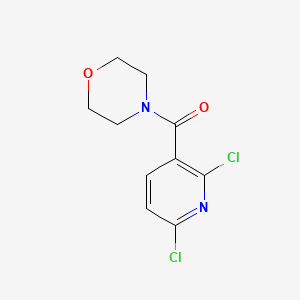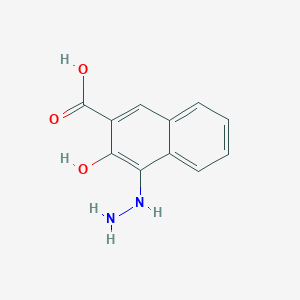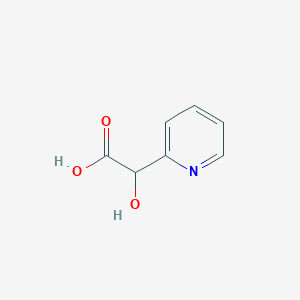![molecular formula C20H23N3 B1617956 3-[2-(4-phenyl-1-piperazinyl)ethyl]indole CAS No. 4366-55-6](/img/structure/B1617956.png)
3-[2-(4-phenyl-1-piperazinyl)ethyl]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(4-phenyl-1-piperazinyl)ethyl]indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. This compound features an indole core structure with a 2-(4-phenyl-1-piperazinyl)ethyl substituent, which contributes to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-phenyl-1-piperazinyl)ethyl]indole typically involves the reaction of indole with 2-(4-phenyl-1-piperazinyl)ethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where indole is treated with 2-(4-phenyl-1-piperazinyl)ethyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(4-phenyl-1-piperazinyl)ethyl]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole nitrogen or the phenyl ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: N-alkyl or N-acyl indole derivatives.
Wissenschaftliche Forschungsanwendungen
3-[2-(4-phenyl-1-piperazinyl)ethyl]indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 3-[2-(4-phenyl-1-piperazinyl)ethyl]indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmitter release and signaling pathways. Additionally, its indole core structure allows it to interact with DNA and proteins, potentially affecting gene expression and protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-phenyl-1-piperazinyl)ethyl indole
- 4-phenyl-1-piperazinyl derivatives
- Indole derivatives with different substituents
Uniqueness
3-[2-(4-phenyl-1-piperazinyl)ethyl]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it may exhibit different binding affinities, selectivity, and potency towards various biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
4366-55-6 |
|---|---|
Molekularformel |
C20H23N3 |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole |
InChI |
InChI=1S/C20H23N3/c1-2-6-18(7-3-1)23-14-12-22(13-15-23)11-10-17-16-21-20-9-5-4-8-19(17)20/h1-9,16,21H,10-15H2 |
InChI-Schlüssel |
IPWVMIXDMGMNDF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC2=CNC3=CC=CC=C32)C4=CC=CC=C4 |
Kanonische SMILES |
C1CN(CCN1CCC2=CNC3=CC=CC=C32)C4=CC=CC=C4 |
Key on ui other cas no. |
4366-55-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


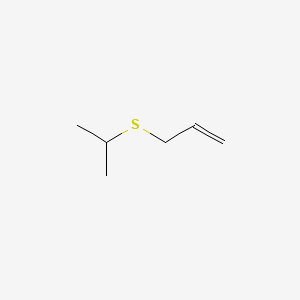
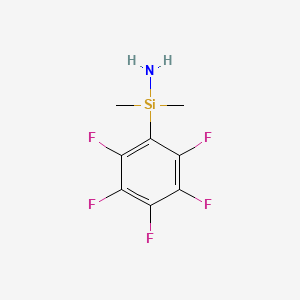
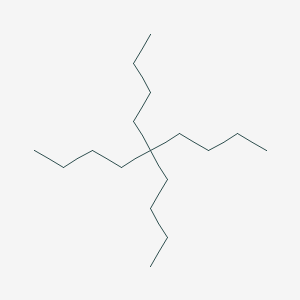

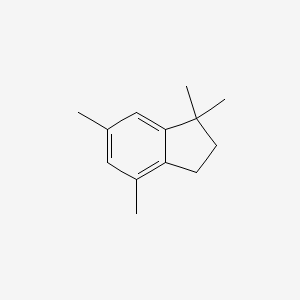
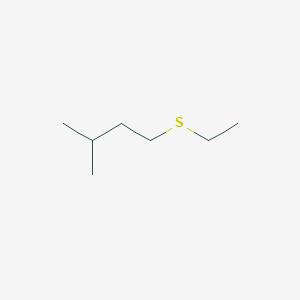

![[1-(2-propen-1-yloxy)-3-buten-1-yl]Benzene](/img/structure/B1617885.png)

![Methyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1617889.png)
